molecular formula C11H18N2O2 B13816089 Ethyl 1-ethyl-3-propyl-1H-pyrazole-4-carboxylate

Ethyl 1-ethyl-3-propyl-1H-pyrazole-4-carboxylate

Cat. No.: B13816089
M. Wt: 210.27 g/mol
InChI Key: VDYWGYQYPYJKCV-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3-propyl-1H-pyrazole-4-carboxylate (CAS 476687-36-2) is an organic compound belonging to the ester-substituted pyrazole family. With a molecular formula of C11H18N2O2 and a molecular weight of 210.27 g/mol, it serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research . This specific molecular structure makes it a valuable template for developing novel compounds and for structure-activity relationship (SAR) studies, particularly in the exploration of new pharmacologically active agents. Its calculated physical properties, including a density of approximately 1.063 g/cm³ and a boiling point of around 320.5°C, inform handling and experimental conditions . As with all fine chemicals, proper safety protocols should be followed. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 1-ethyl-3-propylpyrazole-4-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-4-7-10-9(11(14)15-6-3)8-13(5-2)12-10/h8H,4-7H2,1-3H3

InChI Key

VDYWGYQYPYJKCV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C=C1C(=O)OCC)CC

Origin of Product

United States

Preparation Methods

Cyclocondensation Route

The most common and practical method involves the cyclocondensation of an appropriately substituted hydrazine with an ethyl 3-oxoalkanoate derivative bearing a propyl substituent at the 3-position. The general reaction scheme is:

  • Starting materials :

    • 1-ethylhydrazine (or its salt)
    • Ethyl 3-oxopentanoate (ethyl ester of 3-oxopentanoic acid, providing the propyl group at C3)
  • Reaction conditions :

    • Solvent: Ethanol or other polar solvents
    • Temperature: Reflux (70–90°C)
    • Acid catalyst: Acetic acid or other mild acids to promote cyclization
    • Time: Several hours (4–12 h)
  • Reaction mechanism :

    • The hydrazine nucleophilically attacks the β-keto ester, followed by cyclization and elimination of water to form the pyrazole ring.
    • The ethyl group at N1 is introduced by using 1-ethylhydrazine.
  • Isolation and purification :

    • The crude product is purified by column chromatography (silica gel with ethyl acetate/hexane mixture).
    • Recrystallization from suitable solvents (e.g., ethanol) yields pure this compound.

Esterification of Pyrazole-4-carboxylic Acid Precursors

An alternative method involves first synthesizing 1-ethyl-3-propyl-1H-pyrazole-4-carboxylic acid, followed by esterification:

  • Preparation of pyrazole carboxylic acid :

    • Similar cyclocondensation without ester groups or hydrolysis of ester groups to yield the acid.
  • Esterification :

    • React the acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
    • Reflux conditions ensure complete conversion.
  • Advantages :

    • Allows better control over purity.
    • Facilitates introduction of isotopic labels or other modifications at ester group.

Alkylation of Pyrazole Nucleus

In cases where the pyrazole ring is preformed with a free N-H group, N-ethylation can be achieved via:

  • Reaction with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., potassium carbonate in DMF).
  • This method is useful for late-stage functionalization.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, methanol, or polar aprotic solvents Ethanol preferred for esterification and reflux
Temperature 70–90°C (reflux) Ensures complete cyclization and esterification
Catalyst Acetic acid, sulfuric acid, or DCC Acid catalysis promotes esterification
Reaction time 4–12 hours Longer times improve yield but may increase byproducts
Purification Column chromatography, recrystallization Silica gel with ethyl acetate/hexane mixtures

Analytical Characterization Post-Synthesis

To confirm the structural integrity and purity of this compound, the following techniques are standard:

Summary Table of Preparation Routes

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Cyclocondensation 1-ethylhydrazine + ethyl 3-oxopentanoate Ethanol, acetic acid, reflux Direct ring formation, straightforward Requires pure hydrazine derivative
Esterification of acid precursor 1-ethyl-3-propyl-pyrazole-4-carboxylic acid + ethanol Acid catalyst (H2SO4, DCC), reflux High purity, flexible functionalization Multi-step, longer synthesis
N-alkylation of pyrazole 3-propyl-1H-pyrazole-4-carboxylate + ethyl halide Base (K2CO3), DMF, room temp to reflux Late-stage modification Possible side reactions, lower yield

Research Findings and Industrial Perspectives

  • Industrial synthesis favors the cyclocondensation route due to its efficiency and scalability.
  • Continuous flow reactors and microwave-assisted synthesis have been explored to improve yields and reduce reaction times.
  • Optimization of stoichiometry, solvent polarity, and catalyst loading is critical for maximizing purity and yield.
  • Safety protocols involve handling volatile solvents under fume hoods and using personal protective equipment despite the compound's low hazard classification.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxylicacid,1-ethyl-3-propyl-,ethylester(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Pyrazole-4-carboxylicacid,1-ethyl-3-propyl-,ethylester(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylicacid,1-ethyl-3-propyl-,ethylester(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylates

Structural and Substituent Analysis

The target compound differs from its analogs primarily in the nature of its substituents. Key comparisons include:

Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate ()
  • Substituents: 1-position: 3-cyanobenzyl (aromatic, electron-withdrawing). 3-position: Azido group (electron-withdrawing, reactive).
  • Molecular Formula : C₁₄H₁₂N₆O₂ (MW: 296.29 g/mol).
  • Key Features: The cyanobenzyl group enhances aromatic stacking interactions, while the azido group enables click chemistry applications.
Ethyl 5-azido-1H-pyrazole-4-carboxylate ()
  • Substituents :
    • 5-position: Azido group (electron-withdrawing).
    • 1-position: Unsubstituted (free NH group).
  • Molecular Formula : C₆H₇N₅O₂ (MW: 181.15 g/mol).
  • Key Features : The free NH group allows for hydrogen bonding, influencing solubility and crystallinity.
Ethyl 1-ethyl-3-propyl-1H-pyrazole-4-carboxylate (Target Compound)
  • Substituents :
    • 1-position: Ethyl (electron-donating alkyl).
    • 3-position: Propyl (electron-donating alkyl).
  • Molecular Formula : C₉H₁₄N₂O₂ (MW: 182.22 g/mol).

Physicochemical Properties

Property Target Compound Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate Ethyl 5-azido-1H-pyrazole-4-carboxylate
Molecular Weight 182.22 g/mol 296.29 g/mol 181.15 g/mol
Melting Point Not reported 115.9–161.2°C 92.2–93.7°C
Solubility Likely hydrophobic Moderate in polar solvents (due to cyanobenzyl) Moderate (free NH enhances polarity)
Key Functional Groups Ethyl, propyl, ethoxycarbonyl Azido, cyanobenzyl, ethoxycarbonyl Azido, ethoxycarbonyl, NH

Notes:

  • Alkyl substituents (target compound) reduce polarity compared to azido/cyanobenzyl analogs, favoring organic solvent solubility.
  • Azido derivatives exhibit higher melting points due to dipole interactions and crystallinity .

Spectroscopic Characterization

  • ¹H NMR :
    • Target compound: Expected signals for ethyl (δ ~1.3 ppm, triplet) and propyl (δ ~0.9–1.6 ppm, multiplet) groups.
    • Azido analogs: Aromatic protons (δ ~7.5–8.0 ppm in ) and azide-related deshielding .
  • IR Spectroscopy :
    • Target compound: Strong C=O stretch (~1690–1710 cm⁻¹).
    • Azido analogs: Distinctive azide peaks (~2119–2121 cm⁻¹) .

Biological Activity

Ethyl 1-ethyl-3-propyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H14N4O2C_8H_{14}N_4O_2 and a molecular weight of approximately 198.28 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxylate group that enhances its chemical reactivity and biological activity.

Biological Activities

Research indicates that compounds within the pyrazole class exhibit significant biological activities, including:

  • Anti-inflammatory Properties : this compound has been associated with anti-inflammatory effects, potentially through interactions with inflammatory pathways and enzymes .
  • Anticancer Activity : Similar pyrazole derivatives have shown potential in inhibiting cancer cell proliferation. For instance, various pyrazole compounds have demonstrated cytotoxic effects against different cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits inflammatory pathways
AnticancerCytotoxic effects on various cancer cell lines
Enzyme InteractionModulates activity of specific enzymes

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may influence cellular pathways through redox reactions facilitated by its functional groups. The pyrazole ring can interact with various enzymes and receptors, modulating their activity, which is crucial for its anti-inflammatory and anticancer properties .

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity. A common method includes:

  • Formation of Pyrazole Ring : Reacting hydrazine with a suitable carbonyl compound.
  • Carboxylation : Introducing the carboxylate group through esterification reactions.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • Anti-inflammatory Research : A study demonstrated that similar pyrazole compounds significantly reduced inflammation markers in vitro, suggesting potential therapeutic uses in treating inflammatory diseases.
  • Cytotoxicity Studies : In vitro tests showed that derivatives of ethyl 1-ethyl-3-propyl-1H-pyrazole exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .

Comparison with Similar Compounds

This compound shares structural similarities with other pyrazole derivatives, which influence their biological activities. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylateC8H14N4O2Methyl group instead of ethyl
Ethyl 3-amino-1H-pyrazole-4-carboxylateC8H12N4O2Contains an amino group
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylateC9H12N4O2Dimethyl substitution on pyrazole

Q & A

Q. What are the common synthetic routes for Ethyl 1-ethyl-3-propyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with β-ketoesters, followed by alkylation. For example, a related pyrazole carboxylate (ethyl 5-azido-1H-pyrazole-4-carboxylate) was synthesized via triazenylpyrazole precursors using azido(trimethyl)silane and trifluoroacetic acid under reflux (50°C) . Key optimizations include:

  • Catalyst selection : Trifluoroacetic acid enhances azide incorporation efficiency.
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) achieves >90% purity .
  • Monitoring : TLC ensures reaction completion before workup .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer: Combine 1H/13C NMR and IR spectroscopy to validate functional groups and substitution patterns. For instance:

  • 1H NMR : Ethyl ester protons appear as a triplet (δ ~1.37 ppm) and quartet (δ ~4.33 ppm) .
  • IR : Strong carbonyl (C=O) stretches at ~1704 cm⁻¹ and azide peaks at ~2143 cm⁻¹ confirm ester and azide groups . Cross-reference with HRMS (e.g., [M]+ calculated vs. observed mass) to verify molecular formula .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in pyrazole derivatives, and what software is recommended?

Methodological Answer: X-ray crystallography is critical for resolving regiochemical uncertainties (e.g., substituent positions). Tools like SHELXL and SIR97 are widely used:

  • SHELXL : Optimizes refinement for high-resolution data, even for twinned crystals .
  • SIR97 : Integrates direct methods and Fourier refinement for automated structure solution . Example: A related pyrazole-carboxylate structure was solved using SHELXL, confirming the ester group’s position via anisotropic displacement parameters .

Q. How should researchers address contradictory data between spectroscopic and crystallographic results?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism in solution vs. solid state):

  • Dynamic NMR : Track temperature-dependent shifts to identify tautomeric equilibria.
  • DFT Calculations : Compare computed (gas-phase) and experimental (solid-state) structures to reconcile discrepancies . Example: Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate showed planar furan rings in crystallography but puckered conformers in solution NMR .

Q. What strategies are effective for analyzing the bioactivity of pyrazole-carboxylate derivatives?

Methodological Answer: Use in vitro assays paired with computational modeling:

  • Enzyme Inhibition : Test kinase or protease inhibition (IC50) using fluorogenic substrates .
  • Docking Studies : AutoDock Vina predicts binding modes to targets like COX-2 or bacterial enzymes . Example: Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate showed anti-inflammatory activity via COX-2 inhibition (IC50 = 2.3 µM) .

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